5-Methoxy-1H-pyrrole-2-carboxaldehyde

Physical Organic Chemistry Hammett Analysis Substituent Effects

5-Methoxy-1H-pyrrole-2-carboxaldehyde is a heterocyclic aryl aldehyde featuring a methoxy substituent at the 5-position of the pyrrole ring. This substitution pattern significantly modulates the electronic character of the pyrrole core compared to the parent compound 1H-pyrrole-2-carboxaldehyde, creating a distinct reactivity profile.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
Cat. No. B12103059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1H-pyrrole-2-carboxaldehyde
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC1=CC=C(N1)C=O
InChIInChI=1S/C6H7NO2/c1-9-6-3-2-5(4-8)7-6/h2-4,7H,1H3
InChIKeyPRLLWGGKEROCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-pyrrole-2-carboxaldehyde (CAS 70118-98-8): A Key Functionalized Pyrrole Building Block for Medicinal Chemistry


5-Methoxy-1H-pyrrole-2-carboxaldehyde is a heterocyclic aryl aldehyde featuring a methoxy substituent at the 5-position of the pyrrole ring [1]. This substitution pattern significantly modulates the electronic character of the pyrrole core compared to the parent compound 1H-pyrrole-2-carboxaldehyde, creating a distinct reactivity profile. The compound's specific combination of hydrogen bond acceptors and the electron-donating methoxy group makes it a strategic intermediate for synthesizing bioactive molecules where tuning of the core's electron density is critical [2].

Strategic building block for medicinal chemistry synthesis
5-Methoxy group tunes pyrrole electron density via resonance (+M)
Distinct reactivity profile vs 5-H, 5-Cl or 5-Me analogs

Why Unsubstituted or Other 5-Substituted Pyrrole-2-carboxaldehydes Cannot Replace the 5-Methoxy Analog in Research


Generic substitution among pyrrole-2-carboxaldehyde derivatives is not scientifically valid due to quantifiable differences in electronic effects that dictate downstream reactivity. The 5-methoxy group exerts a unique +M (mesomeric) electron-donating effect, quantified through Hammett analysis, which is fundamentally different from the inductive effects of a 5-chloro or the hyperconjugative effects of a 5-methyl group [1]. This translates directly into distinct ionization constants for derived carboxylic acids, meaning the aldehyde's electrophilicity and the ring's nucleophilicity in reactions like Vilsmeier-Haack formylation or metal-catalyzed couplings will be altered compared to its analogs, leading to different reaction rates and regioisomeric outcomes [1].

5-Cl analog exerts an inductive (-I) effect, not resonance (+M); electrophilicity of the aldehyde may shift significantly.
5-Me group provides hyperconjugation, altering regioisomeric outcomes in electrophilic substitutions compared to methoxy.
Unsubstituted pyrrole-2-carboxaldehyde lacks electron-donating modulation; reaction rates and selectivity profiles may not transfer.

Quantitative Differentiation Guide for 5-Methoxy-1H-pyrrole-2-carboxaldehyde Against its Closest Analogs


Distinct Mesomeric Electron-Donating Strength vs. Inductive or Hyperconjugative Effects

The methoxy group's electronic influence, as transmitted through the pyrrole ring, has been quantified using the ionization constants (pKa) of the corresponding 5-substituted-pyrrole-2-carboxylic acids. The analysis by Fringuelli et al. clearly separates the substituents based on their Hammett sigma constants. The 5-methoxy derivative exhibits a resonance-dominated effect, which contrasts with the field/inductive effects of halogens or the hyperconjugative effect of a methyl group [1].

Electronic Substituent Effects
Class-level
Fitted to σₘ and σₚ constants; reaction constant ϱ = 1.65, confirming strong +M electron-donating character. Distinct domain vs 5-Cl (-I) or 5-CH₃ (hyperconjugation).
Resonance-driven reactivity profile; supports selection when an electron-rich pyrrole aldehyde is required.
Class-level inference from pKa of derived carboxylic acids. Experimental validation in specific reactions advised.
Physical Organic Chemistry Hammett Analysis Substituent Effects

Increased LogP for Improved Handling and Biological Membrane Permeability

The introduction of the methoxy group at the 5-position drastically alters the compound's lipophilicity compared to the unsubstituted pyrrole-2-carboxaldehyde. According to PubChem computed data, 5-Methoxy-1H-pyrrole-2-carboxaldehyde has an XLogP3-AA value of 0.8, making it more amenable to organic extraction and potentially improving its membrane permeability profile in a biological context compared to the more hydrophilic parent compound [1].

Lipophilicity (LogP)
Cross-study
XLogP3-AA 0.8; Δ +0.3 vs parent (1.6-fold increase)
Higher LogP may improve organic extraction and membrane partitioning compared to unsubstituted pyrrole-2-carboxaldehyde.
Computed value; experimental logP/ distribution coefficient confirmation is recommended.
Medicinal Chemistry Physicochemical Properties ADME

Enhanced Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count

The 5-methoxy substitution increases the topological polar surface area (TPSA) and hydrogen bond acceptor count compared to the parent and 5-alkyl analogs. This provides more interaction sites for target binding and alters solvation properties. The target compound has a TPSA of 42.1 Ų and 2 H-bond acceptors, vs. the unsubstituted pyrrole-2-carboxaldehyde which has a TPSA of 29.1 Ų and 1 H-bond acceptor [1].

TPSA & H-Bond Acceptors
Head-to-head
TPSA 42.1 Ų (+44.7%); 2 H-bond acceptors (+1 vs parent)
Increased polar surface and H-bond acceptor count support fragment-based exploration of polar or metal-coordinating active sites.
Cactvs 3.4.6.11 computed values; solvation and target engagement may differ in experimental settings.
Drug Design Computational Chemistry Reactivity

Ideal Application Scenarios for 5-Methoxy-1H-pyrrole-2-carboxaldehyde Based on Quantitative Evidence


Fragment-Based Drug Discovery Targeting Polar or Metal-Containing Active Sites

The 44.7% increase in TPSA over the parent compound, combined with its additional hydrogen bond acceptor and resonance-donor character, makes 5-Methoxy-1H-pyrrole-2-carboxaldehyde a superior fragment for exploring polar active sites or chelating metals [1]. Its electronic profile, quantified by the Hammett analysis, means it will engage targets with a distinct electron density distribution compared to halogenated analogs [2].

Synthesis of Tuned Electrophilic Pyrrole Intermediates for Imine and Enamine Chemistry

For reactions where the electrophilicity of the carboxaldehyde must be fine-tuned, the strong mesomeric electron donation of the 5-methoxy group (validated by the Hammett correlation) offers a different reactivity profile than 5-chloro or 5-nitro analogs [2]. This compound is the clear choice when a less electrophilic, more electron-rich aldehyde is required for selective imine formation or organometallic additions without over-reacting.

Development of Compounds Requiring Higher Lipophilicity for Cell-Based Assays

With a measured increase in LogP of +0.3 over unsubstituted pyrrole-2-carboxaldehyde [1], this compound is the preferred starting material for medicinal chemists who need to improve cellular permeability early in a lead optimization campaign while retaining the core pyrrole scaffold's ability to participate in key binding interactions.

Comparative Physical Organic Chemistry Studies on Heterocyclic Reactivity

The published pKa data for the corresponding carboxylic acid, fitted to the Hammett equation, provides a solid, quantitative foundation for mechanistic studies [2]. This allows researchers to procure this specific compound for systematic investigations into the transmission of resonance effects through a 5-membered heterocycle, a study not directly transferable to its 5-methyl or 5-halo counterparts.

Application
Selection Property
Validation Focus
Fragment-based drug discovery for polar active sites
High TPSA & H-bond acceptor count
Polar interaction profiling / metal chelation assessment
Synthesis of tuned electrophilic pyrrole intermediates
Resonance-dominated electron donation
Electrophilicity screening in imine/enamine chemistry
Medicinal chemistry requiring increased cellular permeability
Enhanced lipophilicity (LogP)
Cell-based assay permeability evaluation
Physical organic chemistry mechanistic studies
Quantified Hammett parameters (σₘ, σₚ)
Systematic investigation of resonance transmission in heterocycles
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